4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with the molecular formula C7H4ClN3O3. It is characterized by a pyrrolo[2,3-b]pyridine core structure, substituted with a chlorine atom at the 4-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of 4-chloro-5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also participate in binding interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Lacks the chlorine atom, which may affect its binding interactions and overall properties.
Uniqueness
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-6-3-1-5(12)10-7(3)9-2-4(6)11(13)14/h2H,1H2,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFUUJYRJBLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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